molecular formula C7H9NO2S B1518992 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid CAS No. 89776-65-8

3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No. B1518992
CAS RN: 89776-65-8
M. Wt: 171.22 g/mol
InChI Key: VHYZAYLRCNHMSK-UHFFFAOYSA-N
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Description

“3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid” is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid” is 1S/C7H9NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid” is a solid substance at room temperature . It has a molecular weight of 171.22 and a molecular formula of C7H9NO2S .

Scientific Research Applications

1. Luminescent Metal Complexes

3-(thiazol-2-yl carbamoyl) propanoic acid was synthesized and used as a ligand for metal complexes with Co(II), Ni(II), Cu(II), Zn(II), and Bi(III). These complexes showed luminescent properties, especially the Bi-L3 complex. Although most showed non-significant antibacterial and antifungal activities, the luminescent properties indicate potential applications in optical materials and sensing technologies (Kanwal et al., 2020).

2. Solar Cell Applications

Organic sensitizers containing 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid, when anchored onto TiO2 films, demonstrated high incident photon to current conversion efficiencies. This suggests their potential use in the development of more efficient solar cells (Kim et al., 2006).

3. Anticancer and Antimicrobial Activity

Derivatives of 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid showed significant anticancer and antimicrobial activities. Specific derivatives were effective against human breast cancer cell lines and exhibited high antibacterial and antifungal properties (Pansare et al., 2019).

4. Molecular Aggregation Studies

Studies on compounds related to 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid revealed insights into molecular aggregation processes, important for understanding interactions in biological systems and material science (Matwijczuk et al., 2016).

5. Corrosion Inhibition

Derivatives of 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid have been studied for their corrosion inhibition properties. These compounds showed potential as protective agents for metals in corrosive environments, indicating their applicability in industrial settings (Ammal et al., 2018).

properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYZAYLRCNHMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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